![molecular formula C8H16ClN B3012070 [(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride CAS No. 2307738-61-8](/img/structure/B3012070.png)
[(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride is a chiral compound that is likely to be of interest due to its structural complexity and potential biological activity. While the specific compound is not directly discussed in the provided papers, similar compounds with cyclopropyl and cyclobutyl groups have been synthesized and studied for their biological properties, such as monoamine oxidase (MAO) inactivation and as receptor agonists .
Synthesis Analysis
The synthesis of related chiral cyclopropyl-containing compounds has been reported. For instance, the asymmetric synthesis of a 5-HT receptor agonist with a cyclopropyl group was achieved through a series of reactions starting with cyclopropanation, followed by hydrolysis, Curtius rearrangement, and N,N-dialkylation . Although the synthesis of [(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride is not described, similar synthetic strategies could potentially be applied, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of cyclopropyl and cyclobutyl-containing compounds is characterized by the presence of strained rings, which can influence their reactivity and interaction with biological targets. The stereochemistry of such compounds is crucial for their biological activity, as seen with the synthesis of enantiomerically pure compounds for receptor agonism .
Chemical Reactions Analysis
Compounds with cyclopropyl and cyclobutyl groups can undergo various chemical reactions. For example, 1-Phenylcyclobutylamine (PCBA), a related compound, was shown to inactivate MAO through a radical mechanism, which involves one-electron oxidation and homolytic ring cleavage . These findings suggest that [(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride could also participate in radical-mediated reactions due to its structural analogy.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropyl and cyclobutyl amines are influenced by their chiral centers and ring strain. These properties are essential for the compound's solubility, stability, and reactivity. For instance, the synthesis of chiral amines often involves careful control of reaction conditions to maintain the integrity of the chiral centers and to achieve high enantiomeric excess, as demonstrated in the preparation of (S)-1-Cyclopropyl-2-methoxyethanamine .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure
- "N-(2-Pyridylmethyleneamino)dehydroabietylamine" explores the synthesis of compounds related to cyclopropylmethanamine, focusing on structural details like ring conformations and bond angles (Wu et al., 2009).
Neurochemical Profile
- "Antidepressant biochemical profile of the novel bicyclic compound Wy-45,030" discusses the neurochemical properties of a related compound, which shares structural similarities with cyclopropylmethanamine and its potential antidepressant effects (Muth et al., 1986).
Pharmacokinetics
- A study titled "A double‐blind, placebo‐controlled, randomised, parallel‐group, dose‐escalating, repeat dose study in healthy volunteers" investigates the pharmacokinetics of a stereoisomer of methoxamine hydrochloride, similar to cyclopropylmethanamine, for the treatment of faecal incontinence (Bell et al., 2014).
Asymmetric Synthesis
- The paper "Asymmetric Synthesis of 5-Hydroxytryptamine Receptor Agonist(1 R,2S)- (-)-2-(2-hydroxyphenyl)- N,N-dipropylcyclopropamine" details the asymmetric synthesis process of a cyclopropamine derivative, a structurally related compound (Xin, 1999).
Biological Activity
- "Synthesis of N′-substituted N-(1-phenylcyclopentylmethyl)oxamides" examines the synthesis of derivatives of a compound structurally similar to cyclopropylmethanamine, highlighting their broad spectrum of biological activity (Aghekyan et al., 2013).
Biased Agonism
- "Novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine as the Extracellular Regulated Kinases 1/2 (ERK1/2) Phosphorylation-Preferring Serotonin 5-HT1A Receptor-Biased Agonists" discusses the development of serotonin receptor-biased agonists, related to cyclopropylmethanamine, with potential antidepressant activity (Sniecikowska et al., 2019).
Antiviral Activity
- In "Synthesis and antiviral activity evaluation of some aminoadamantane derivatives," the antiviral properties of aminoadamantane derivatives, structurally akin to cyclopropylmethanamine, are investigated (Kolocouris et al., 1994).
Industrial Synthesis
- "Improved industrial synthesis of antidepressant sertraline" presents an industrial synthesis method for sertraline hydrochloride, a compound related to cyclopropylmethanamine, used as an antidepressant (Vukics et al., 2002).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
[(1R,2S)-2-cyclobutylcyclopropyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-5-7-4-8(7)6-2-1-3-6;/h6-8H,1-5,9H2;1H/t7-,8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDYTBSSDZHCET-WSZWBAFRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CC2CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)[C@@H]2C[C@H]2CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Fluorophenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine](/img/structure/B3011987.png)
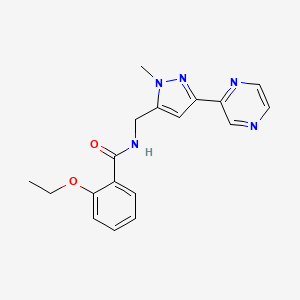

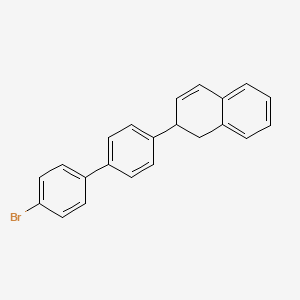
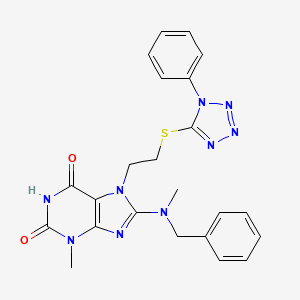
![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B3011999.png)
![5-(3-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B3012000.png)
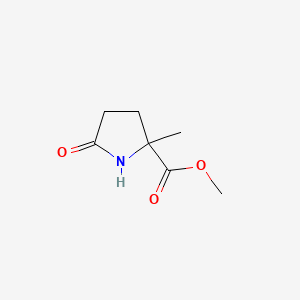
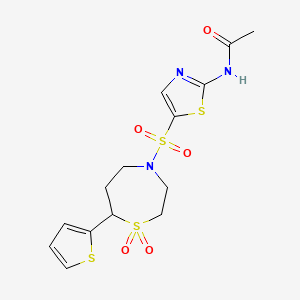

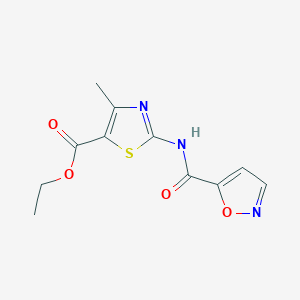
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3012008.png)
![Methyl 4-(2-(2-(diethylamino)ethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B3012009.png)
![N-(2,6-Difluorophenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B3012010.png)